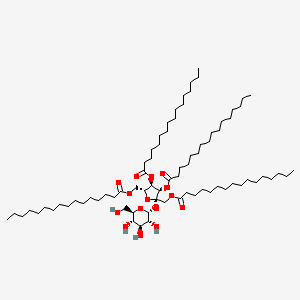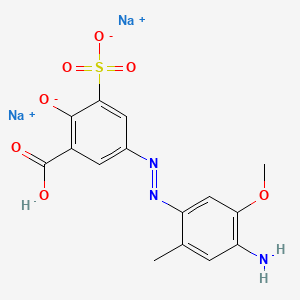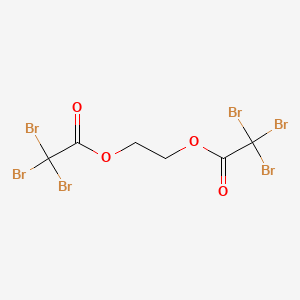
Ethylene bis(tribromoacetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylene bis(tribromoacetate) is a chemical compound with the molecular formula C6H4Br6O4. It is an ester derived from tribromoacetic acid and ethylene glycol. This compound is known for its high bromine content, making it useful in various applications, particularly in the field of organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
Ethylene bis(tribromoacetate) can be synthesized through the esterification reaction between tribromoacetic acid and ethylene glycol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of ethylene bis(tribromoacetate) may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and controlled reaction parameters, such as temperature and pressure, are crucial to achieving a high-quality product. Additionally, purification steps such as recrystallization or distillation may be employed to remove any impurities and obtain the pure compound.
化学反应分析
Types of Reactions
Ethylene bis(tribromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form ethylene bis(acetate) by using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester bonds in ethylene bis(tribromoacetate) can be hydrolyzed in the presence of water and an acid or base catalyst to yield tribromoacetic acid and ethylene glycol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent the decomposition of the reducing agent.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atoms.
Reduction Reactions: Ethylene bis(acetate) and other reduced products.
Hydrolysis: Tribromoacetic acid and ethylene glycol.
科学研究应用
Ethylene bis(tribromoacetate) has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly those requiring bromine atoms as functional groups.
Materials Science: The compound is used in the preparation of flame retardants and other brominated materials due to its high bromine content.
Analytical Chemistry: It is employed in chromatographic techniques for the separation and analysis of complex mixtures.
Pharmacology: Research studies have explored its potential use in drug development and as a precursor for biologically active compounds.
作用机制
The mechanism of action of ethylene bis(tribromoacetate) involves its ability to undergo various chemical reactions, particularly those involving the bromine atoms. The bromine atoms can participate in electrophilic substitution reactions, making the compound a versatile reagent in organic synthesis. Additionally, the ester bonds in the compound can be hydrolyzed, releasing tribromoacetic acid and ethylene glycol, which can further participate in other chemical reactions.
相似化合物的比较
Ethylene bis(tribromoacetate) can be compared with other similar compounds, such as:
Ethylene bis(acetate): Lacks the bromine atoms, making it less reactive in substitution reactions.
Ethylene bis(dibromoacetate): Contains fewer bromine atoms, resulting in different reactivity and applications.
Tribromoacetic acid: The parent acid of ethylene bis(tribromoacetate), used in similar applications but with different reactivity due to the absence of the ester linkage.
Ethylene bis(tribromoacetate) stands out due to its high bromine content and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
94159-39-4 |
|---|---|
分子式 |
C6H4Br6O4 |
分子量 |
619.5 g/mol |
IUPAC 名称 |
2-(2,2,2-tribromoacetyl)oxyethyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C6H4Br6O4/c7-5(8,9)3(13)15-1-2-16-4(14)6(10,11)12/h1-2H2 |
InChI 键 |
AZEYOLLKUUMOHW-UHFFFAOYSA-N |
规范 SMILES |
C(COC(=O)C(Br)(Br)Br)OC(=O)C(Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




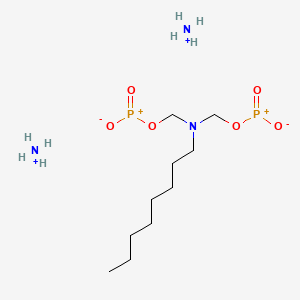
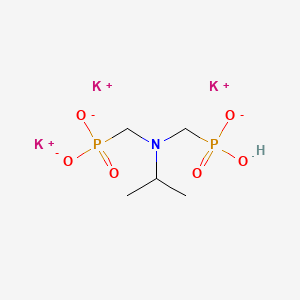
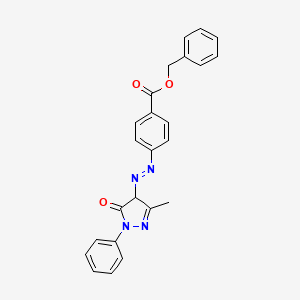


![2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B12684295.png)
![8-methylfuro[3,4-f][2]benzofuran-1,3,5,7-tetrone](/img/structure/B12684300.png)
![1'-[4-(4-Fluorophenyl)-4-oxobutyl][1,4'-bipiperidine]-4'-carboxamide dinitrate](/img/structure/B12684303.png)
